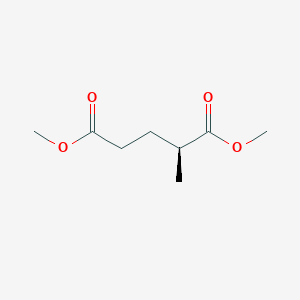

Dimethyl (S)-(+)-2-Methylglutarate

Vue d'ensemble

Description

Dimethyl (S)-(+)-2-Methylglutarate is an organic compound with the molecular formula C7H12O4. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in organic synthesis and has various applications in different fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl (S)-(+)-2-Methylglutarate can be synthesized through several methods. One common method involves the esterification of (S)-(+)-2-Methylglutaric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl (S)-(+)-2-Methylglutarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemical Synthesis and Intermediate

Dimethyl (S)-(+)-2-methylglutarate serves as a versatile intermediate in organic synthesis. Its chiral nature makes it particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can be used to synthesize various derivatives that exhibit biological activity, making it a critical building block in drug development.

Case Study: Pharmaceutical Applications

- Antibiotics : this compound has been explored as a precursor in the synthesis of antibiotic compounds. Its ability to introduce chirality into the molecular structure is essential for the efficacy of these drugs.

- Anti-cancer Agents : Research indicates that derivatives of this compound can be modified to enhance their anti-cancer properties, showcasing its importance in medicinal chemistry.

Solvent Applications

The compound is utilized as an effective solvent due to its favorable properties, including low toxicity and good solubility profile. It is employed in various formulations across different industries.

Industrial Uses

- Paints and Coatings : this compound is used in formulations for paints and coatings due to its ability to dissolve resins and pigments effectively.

- Adhesives : The compound acts as a solvent in adhesive formulations, enhancing their performance by improving viscosity and application characteristics.

Green Chemistry and Sustainable Practices

Recent studies highlight the role of this compound in green chemistry initiatives, particularly in the sustainable production of nanomaterials.

Liquid-Phase Exfoliation of 2D Materials

A notable application is its use as a solvent for the liquid-phase exfoliation of two-dimensional materials like MoS₂ and graphene. This method provides an eco-friendly alternative to traditional solvents that are often toxic and hazardous.

| Material | Yield (%) | Aspect Ratio |

|---|---|---|

| MoS₂ | 52 | 500 |

| Graphene | TBD | TBD |

This application not only demonstrates the compound's utility but also supports efforts towards sustainable material production by reducing reliance on harmful solvents .

Toxicity Studies

- Acute Inhalation Toxicity : Tests on laboratory animals showed no significant adverse effects at high doses, indicating a favorable safety profile for industrial use .

- Non-Clastogenic Properties : In vitro studies suggest that the compound does not induce structural chromosome aberrations, further supporting its safety for use in consumer products .

Mécanisme D'action

The mechanism by which Dimethyl (S)-(+)-2-Methylglutarate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

Dimethyl (S)-(+)-2-Methylglutarate can be compared with other similar compounds such as:

Dimethyl Glutarate: A non-chiral analog used in similar applications.

Dimethyl Succinate: Another ester with similar reactivity but different structural properties.

Dimethyl Adipate: A related compound with a longer carbon chain.

The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

Dimethyl (S)-(+)-2-methylglutarate (DMG) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological effects, toxicity, and applications of DMG, drawing from diverse research studies and findings.

This compound is a chiral molecule with the following chemical structure:

- Molecular Formula : C₇H₁₄O₄

- Molecular Weight : 174.18 g/mol

- Density : 1.0553 g/mL

Toxicological Studies

-

Acute Toxicity :

- DMG was tested for acute inhalation and oral toxicity in rats. In a study following OECD guidelines, no fatalities occurred in rats dosed at 2000 mg/kg orally, indicating a relatively low acute toxicity profile .

- Clinical signs included slightly ruffled fur, which resolved within several days. No significant weight loss was observed during the 14-day observation period .

-

Genotoxicity :

- An in vitro study assessed DMG's potential to induce structural chromosome aberrations in human lymphocytes. Results indicated that DMG did not induce such aberrations, suggesting it is non-clastogenic .

- In vivo micronucleus tests showed mixed results; while some micronuclei were detected at high doses, subsequent studies did not replicate these findings, leading to inconclusive interpretations regarding DMG's genotoxic potential .

- Hypothermia and Micronuclei Formation :

Applications in Material Science

This compound has been explored as a solvent for liquid-phase exfoliation of two-dimensional materials, particularly graphene and other nanomaterials. This application leverages its favorable chemical properties to facilitate the production of thin films and nanosheets . The compound's efficacy as a green solvent aligns with sustainable practices in material science.

Case Studies

- Liquid-Phase Exfoliation :

- Hydrolysis Reactions :

Summary of Findings

| Study Type | Findings | |

|---|---|---|

| Acute Toxicity | No fatalities in rats at 2000 mg/kg; slight ruffled fur observed | Low acute toxicity |

| Genotoxicity | Non-clastogenic in vitro; mixed results in vivo micronucleus tests | Genotoxic potential inconclusive |

| Material Science | Effective solvent for liquid-phase exfoliation of 2D materials | Promising application in nanotechnology |

| Hydrolysis | Regio- and enantio-selective hydrolysis possible | Useful in synthetic organic chemistry |

Propriétés

IUPAC Name |

dimethyl (2S)-2-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKKRUNHAVNSFW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453378 | |

| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10171-92-3 | |

| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.